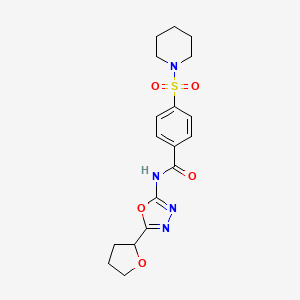
4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(piperidin-1-ylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : Research has demonstrated the synthesis of similar 1,3,4-oxadiazole bearing compounds, highlighting their biological significance. These compounds, including variants of 4-(piperidin-1-ylsulfonyl)benzamide, are synthesized through multi-step processes involving reactions with benzenesulfonyl chloride, ethyl isonipecotate, and other compounds. The structures of these synthesized compounds are elucidated using techniques like 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis : Studies on similar compounds have involved crystal structure analyses using single crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the molecular structure and intermolecular interactions, which are crucial for understanding the compound's properties (Kumara et al., 2017).
Biological and Pharmacological Properties
Antimicrobial Activity : Certain derivatives of 1,3,4-oxadiazole, closely related to the specified compound, have been screened for antimicrobial properties. They demonstrate moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential for therapeutic applications (Khalid et al., 2016).
Enzyme Inhibition and Potential in Alzheimer's Treatment : Derivatives of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against enzymes like butyrylcholinesterase and acetylcholinesterase. These findings suggest potential therapeutic applications in conditions like Alzheimer’s disease (Khalid et al., 2016).
Antiproliferative Properties and Tubulin Inhibition : Some compounds from this chemical class, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have demonstrated antiproliferative properties by acting as tubulin inhibitors. This suggests potential applications in cancer research (Krasavin et al., 2014).
Herbicidal Activities : Research has also explored the use of 1,3,4-oxadiazole derivatives in agriculture, particularly as herbicides. These compounds have shown promising herbicidal activities against various plant species, indicating their utility in crop protection (Bao, 2008).
Propriétés
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c23-16(19-18-21-20-17(27-18)15-5-4-12-26-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h6-9,15H,1-5,10-12H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCWBJMAYDYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)
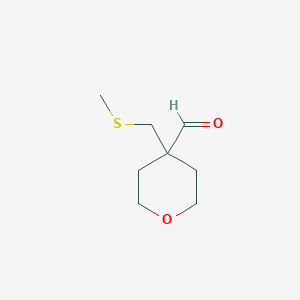
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2889512.png)
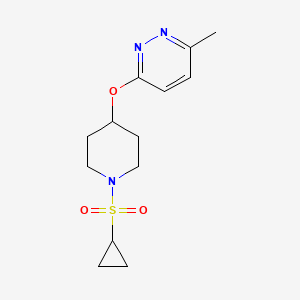
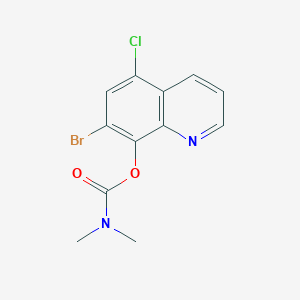
![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2889519.png)
![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)
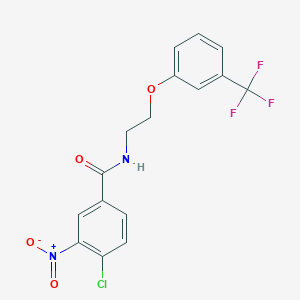
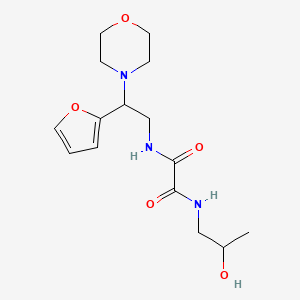
![N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2889528.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2889529.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)